molecular formula C20H27N3O5 B2987789 4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021122-23-5

4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2987789
CAS No.: 1021122-23-5
M. Wt: 389.452
InChI Key: LPXYIUXDVJKJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione class, characterized by a bicyclic core with two carbonyl groups at positions 2 and 3. Its structure features a 3,4-dimethoxyphenyl substituent at position 4 and a 3-isopropoxypropyl chain at position 4. While detailed biological data for this specific compound are unavailable in the provided evidence, its structural analogs have been explored for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-12(2)28-9-5-8-23-11-14-17(19(23)24)18(22-20(25)21-14)13-6-7-15(26-3)16(10-13)27-4/h6-7,10,12,18H,5,8-9,11H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXYIUXDVJKJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H26N2O4\text{C}_{19}\text{H}_{26}\text{N}_2\text{O}_4

Biological Activity Overview

Research indicates that compounds similar to this pyrrolopyrimidine derivative exhibit a range of biological activities, including anticancer properties, enzyme inhibition, and potential neuroprotective effects. The following sections summarize key findings from various studies.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrrolopyrimidine derivatives. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that similar compounds exhibit cytotoxicity against several human cancer cell lines. A study reported significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines when tested with structurally related compounds .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to cell cycle disruption and apoptosis in cancer cells .

Enzyme Inhibition

Compounds within this chemical class have also shown promise as enzyme inhibitors:

  • Topoisomerase II Inhibition : The compound's structural features suggest it could effectively bind to the active site of topoisomerase II, leading to potential therapeutic applications in cancer treatment .
  • PARP-1 Inhibition : Some derivatives have been associated with PARP-1 inhibition, which plays a role in DNA repair mechanisms. This suggests a dual mechanism where both DNA damage response pathways could be targeted .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectReference
AnticancerPyrrolopyrimidine DerivativesCytotoxicity against MCF-7 and A549 cells
Enzyme InhibitionTopoisomerase II inhibitorsDisruption of cell cycle
PARP-1 InhibitionVarious derivativesEnhanced cytotoxic effects

Case Study Example

In a recent study focusing on the synthesis and evaluation of thiazolopyrimidine derivatives (similar in structure), researchers found that specific modifications led to enhanced anticancer activity through increased binding affinity to target enzymes like topoisomerase II. The synthesized compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Comparison with Similar Compounds

4-(4-Hydroxyphenyl) Analog (Compound 3i, )

  • Structure : 4-(4-Hydroxyphenyl)-6-(3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
  • Biological relevance: Hydroxyl groups often enhance hydrogen-bonding interactions with biological targets, as seen in QSAR studies of related dihydropyrimidinones .
  • Physical Properties : Melting point ≈190°C; Rf = 0.41 (indicative of moderate polarity) .

4-(4-Chlorophenyl) Analog ()

  • Structure : 4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
  • Key Differences: The electron-withdrawing chloro substituent may reduce electron density on the aromatic ring, altering binding affinity compared to the electron-donating methoxy groups in the target compound.

Substituent Variations at Position 6

6-(3-Isopropoxypropyl) Analog ()

  • Structure : 4-(4-Ethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
  • Key Differences :
    • The 4-ethoxyphenyl group (vs. 3,4-dimethoxyphenyl in the target compound) reduces steric hindrance but increases lipophilicity due to the longer ethoxy chain.
    • Shared 3-isopropoxypropyl chain suggests similar conformational flexibility at position 5.
  • Molecular Weight : 373.4 g/mol (compared to the target compound’s theoretical MW of ~399 g/mol, estimated from its formula) .

6-Allyl Analog ()

  • Structure : 6-Allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
  • Key Differences :
    • The allyl group is smaller and less lipophilic than 3-isopropoxypropyl, which may reduce membrane penetration but enhance metabolic stability.
    • Molecular weight: 313.35 g/mol (significantly lower than the target compound) .

Complex Derivatives with Additional Functional Groups

Naphthalenyl and Coumarin Derivatives ()

  • Examples :
    • Compound 4g: Contains a 3-hydroxy-1,4-dioxonaphthalenyl group, enabling extended π-conjugation and redox activity .
    • Compound 4j: Incorporates a coumarin moiety, which may confer fluorescence properties useful in cellular imaging .
  • Contrast with Target Compound : These derivatives exhibit broader aromatic systems but lack the isopropoxypropyl chain, limiting direct structural comparability.

Implications for Research and Development

  • Bioactivity : The target compound’s dimethoxyphenyl group may enhance binding to aromatic-rich enzyme pockets (e.g., kinases), while the isopropoxypropyl chain could improve blood-brain barrier penetration.
  • Synthetic Challenges : Introducing multiple methoxy groups requires careful optimization to avoid steric clashes during synthesis .
  • Data Gaps: Limited experimental data (e.g., solubility, IC₅₀ values) for the target compound highlight the need for further characterization.

Q & A

Q. Example Table: 2³ Factorial Design for Reaction Optimization

VariableLow Level (-1)High Level (+1)
Temperature80°C120°C
Catalyst Loading5 mol%15 mol%
SolventDMFTHF

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign proton and carbon environments (e.g., confirm substitution patterns at the pyrrolo-pyrimidine core) .
  • HPLC-PDA/MS : Assess purity and detect byproducts (e.g., column: C18, mobile phase: MeCN/H2O with 0.1% formic acid).
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset temperature).

Q. Example Table: Key NMR Signals (Hypothetical Data)

Proton Positionδ (ppm)MultiplicityIntegration
Pyrrolo H-73.85Multiplet1H
OCH(CH₃)₂1.25Doublet6H
Aromatic H6.7–7.1Multiplet3H

Basic: How to address solubility and stability challenges in aqueous media?

Methodological Answer:

  • DoE for Solubility Screening : Test co-solvents (e.g., PEG-400, DMSO) and pH buffers using a Box-Behnken design .
  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC .
  • Lipophilicity Assessment : Calculate logP values (e.g., using COSMO-RS simulations) to predict solubility .

Advanced: How can computational modeling guide reaction mechanism elucidation?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Map potential energy surfaces to identify key intermediates and transition states .
  • Machine Learning (ML) : Train models on existing reaction data to predict regioselectivity (e.g., coupling at C-6 vs. C-7 positions) .
  • Dynamic Reaction Monitoring : Use COMSOL Multiphysics to simulate mass transfer and kinetic profiles in scaled reactors .

Q. Example Table: DFT-Calculated Activation Barriers

Reaction StepΔG‡ (kcal/mol)
Cyclization18.2
Methoxy Group Deprotection22.7

Advanced: What reactor design principles apply to scaling up synthesis?

Methodological Answer:

  • CRDC Guidelines : Follow subclass RDF2050112 (reaction fundamentals and reactor design) for mixing efficiency and heat transfer optimization .
  • Microreactor Systems : Enhance mass transfer for exothermic steps (e.g., nitro reductions).
  • Process Analytical Technology (PAT) : Implement inline IR spectroscopy for real-time monitoring .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Statistical Contradiction Analysis : Use ANOVA to identify outliers in datasets (e.g., batch-to-batch variability) .
  • Sensitivity Analysis : Rank variables (e.g., purity of starting materials) by impact on yield.
  • Meta-Analysis : Compare literature protocols to isolate critical factors (e.g., inert atmosphere vs. aerobic conditions) .

Q. Example Table: ANOVA for Yield Variability

SourceSum of Squaresp-value
Catalyst Type45.20.003
Solvent12.80.12
Interaction8.50.25

Advanced: What strategies validate the biological relevance of structural analogs?

Methodological Answer:

  • SAR Studies : Synthesize derivatives (e.g., vary isopropoxypropyl chain length) and correlate with activity data .
  • Molecular Docking : Simulate binding to target receptors (e.g., kinase domains) using AutoDock Vina .
  • Metabolite Profiling : Use LC-HRMS to identify in vitro metabolites and assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.